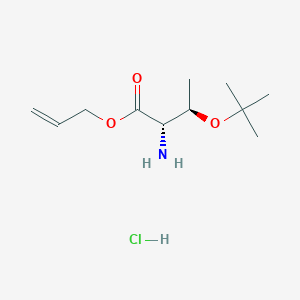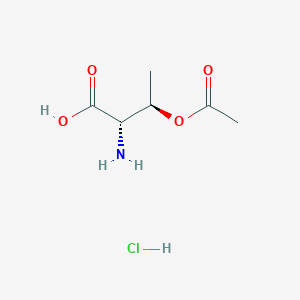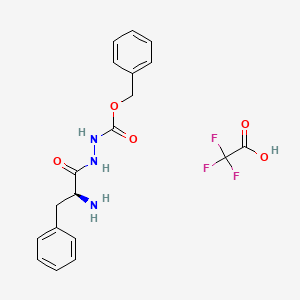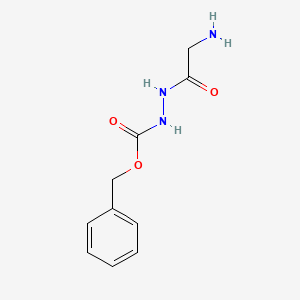
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as benzyl hydrazinecarboxylate or benzyl hydrazinecarbodithioate and is synthesized through a specific method that involves the reaction of benzyl chloride and hydrazinecarboxylic acid. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves the reaction of benzyl hydrazinecarboxylate with 2-aminoacetic acid.
Starting Materials
Benzyl hydrazinecarboxylate, 2-aminoacetic acid, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate
Reaction
Dissolve benzyl hydrazinecarboxylate in methanol, Add 2-aminoacetic acid to the solution and stir for 2 hours at room temperature, Add hydrochloric acid to the solution to adjust the pH to 2, Extract the product with ethyl acetate, Wash the organic layer with sodium hydroxide solution to remove any impurities, Dry the organic layer with anhydrous sodium sulfate, Evaporate the solvent to obtain Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate as a white solid
Mecanismo De Acción
The mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. This compound has also been shown to exhibit low toxicity and high selectivity towards certain cells and tissues. However, there are also limitations to using benzyl 2-(2-aminoacetyl)hydrazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell or tissue type. Additionally, more research is needed to fully understand the potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. One area of interest is the development of this compound as a drug delivery system, which could improve the efficacy and specificity of certain drugs. Another area of interest is the investigation of the potential anti-cancer effects of this compound, particularly in combination with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate and its potential side effects.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been studied for its ability to enhance plant growth and productivity. In industry, it has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
benzyl N-[(2-aminoacetyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIOXEWPWAEXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

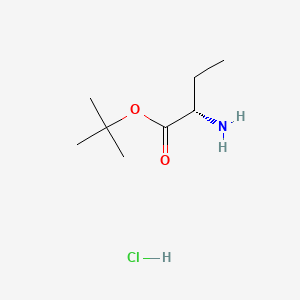

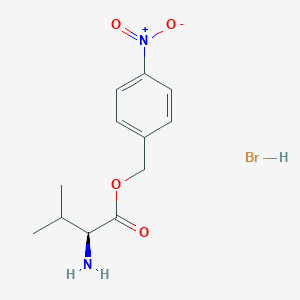
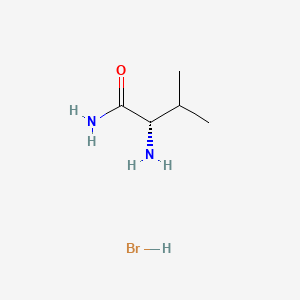
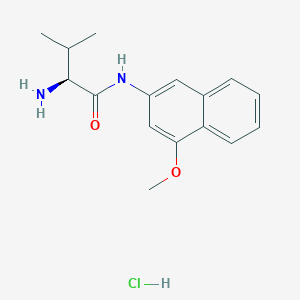
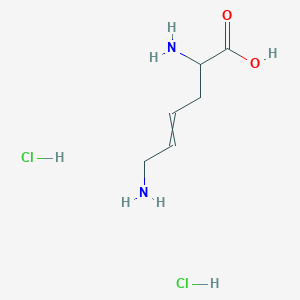
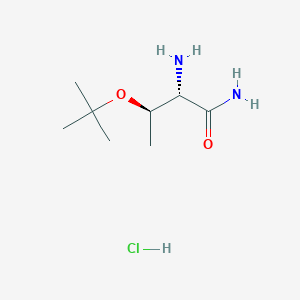
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
